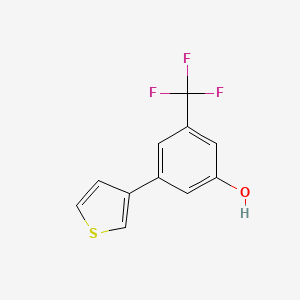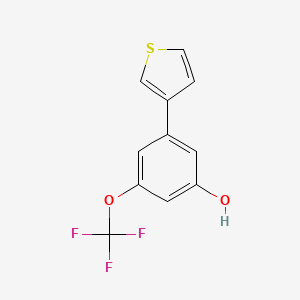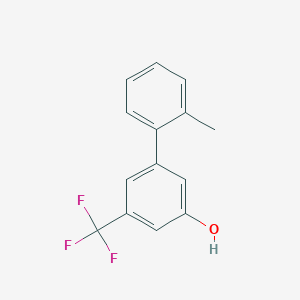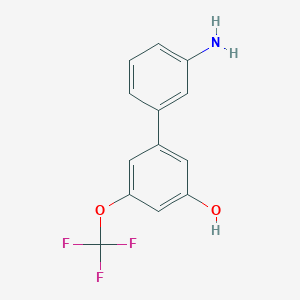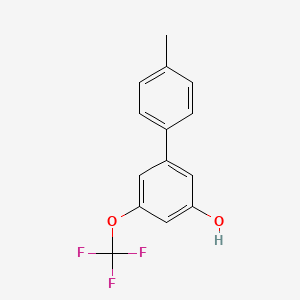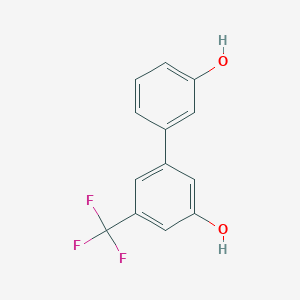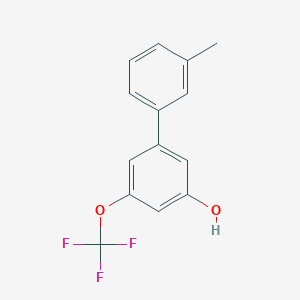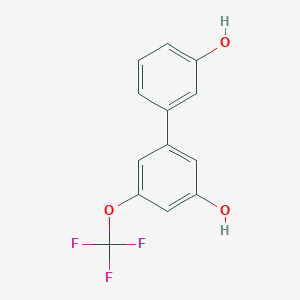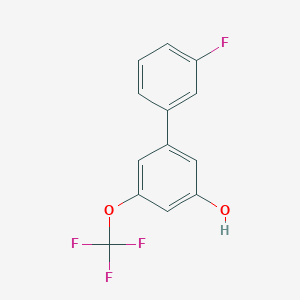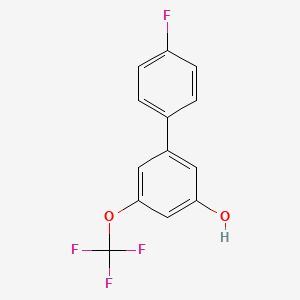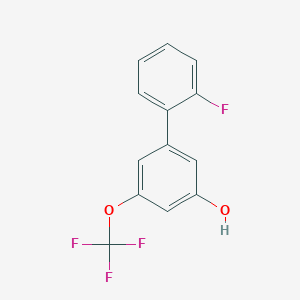
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP) is an aromatic compound composed of a phenol ring with a 2-fluorophenyl substituent and a 3-trifluoromethoxyphenyl substituent. It is a white solid with a melting point of 121.8-123.2°C and a boiling point of 166-168°C. 5-F3TFP is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of fields including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action for 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not well understood, but it is thought to involve the formation of aryl radicals through a radical-chain reaction. The radicals can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are not well understood, but it is thought to be relatively non-toxic. It is not known to be carcinogenic or mutagenic, and it is not known to have any adverse effects on the environment.
Advantages and Limitations for Lab Experiments
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is a relatively stable compound, with a melting point of 121.8-123.2°C and a boiling point of 166-168°C. It is relatively non-toxic and is not known to be carcinogenic or mutagenic. However, it is relatively expensive and may be difficult to obtain in some countries. Additionally, the reaction conditions for the synthesis of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% may be difficult to control, and the reaction may be slow.
Future Directions
Future research on 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% should focus on improving the efficiency and yield of the synthesis, as well as exploring other potential applications. Additionally, further research should be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95%. Other potential areas of research include exploring the potential for using 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in biocatalysis and green chemistry, as well as exploring the potential for using 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in the synthesis of other organic compounds.
Synthesis Methods
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of 2-fluorophenol with 3-trifluoromethoxymethylbenzene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 80-120°C. The reaction is typically complete within 1-2 hours.
Scientific Research Applications
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be used in the synthesis of the anti-inflammatory drug ibuprofen, while in agrochemicals it is used in the synthesis of the insecticide triflumuron. In materials science, 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-12-4-2-1-3-11(12)8-5-9(18)7-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDAEGXJXXTSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686511 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-09-6 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


